5-methylhexane-2-sulfonamide
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Overview
Description
5-Methylhexane-2-sulfonamide is an organic compound with the molecular formula C7H17NO2S and a molecular weight of 179.28 g/mol . It belongs to the class of sulfonamides, which are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, and anticancer properties . This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing sulfonamides, including 5-methylhexane-2-sulfonamide, involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . This method is effective due to the high reactivity of primary amines, although secondary amines show lower reactivity.
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions using automated systems to ensure consistency and purity. The process often includes steps for purification, such as recrystallization or chromatography, to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Methylhexane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Electrophiles: Sulfonyl chlorides, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
5-Methylhexane-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new drugs for various diseases.
Industry: Utilized in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 5-methylhexane-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition disrupts the production of DNA, RNA, and proteins, leading to the death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Sulfamethoxazole: Used in combination with trimethoprim to treat bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
5-Methylhexane-2-sulfonamide is unique due to its specific molecular structure, which provides distinct chemical reactivity and biological activity compared to other sulfonamides.
Properties
CAS No. |
1247620-01-4 |
---|---|
Molecular Formula |
C7H17NO2S |
Molecular Weight |
179.3 |
Purity |
95 |
Origin of Product |
United States |
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